Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-cyclopropylsulfanylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)12(14)9-3-5-10(6-4-9)17-11-7-8-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHDLDNMLDZRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)SC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676816 | |
| Record name | Ethyl [4-(cyclopropylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745052-94-2 | |
| Record name | Ethyl 4-(cyclopropylthio)-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745052-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [4-(cyclopropylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate typically involves the reaction of 4-(cyclopropylthio)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties . Notable areas of research include:
- Anti-inflammatory Activity : Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate has shown potential in inhibiting pathways involved in inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : The compound's structural characteristics may enhance its efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Cancer Research : Preliminary studies suggest that compounds with similar structures can exhibit anticancer properties. The cyclopropylthio moiety might contribute to this activity by affecting cellular signaling pathways.
Chemical Synthesis
In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules . It can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones, which may have distinct biological activities.
- Reduction : Reduction reactions can convert the keto group into an alcohol, potentially altering its biological properties.
- Substitution Reactions : Hydrolysis of the ester group can yield carboxylic acids, which are valuable in further synthetic applications.
Industrial Applications
The compound is also explored for its potential in developing new materials with specific chemical properties. This includes:
- Polymer Chemistry : Its unique functional groups may allow for incorporation into polymer matrices, enhancing their mechanical and thermal properties.
- Material Science : this compound can be utilized in formulating specialty chemicals and additives that require specific reactivity or stability.
Case Studies and Research Findings
- Anti-inflammatory Studies : Research indicates that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism for treating chronic inflammatory diseases.
- Antimicrobial Efficacy : A study demonstrated that the compound showed activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Line Tests : Preliminary tests on cancer cell lines have shown that compounds with similar structural motifs can induce apoptosis, warranting further investigation into their mechanisms and therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylthio group can interact with active sites of enzymes, potentially inhibiting their activity. The keto and ester groups may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate with key analogs, highlighting substituent effects on molecular weight, stability, and solubility:
Key Observations:
- Cyclopropylthio vs. Methylthio : The cyclopropyl group increases molar mass by ~26 g/mol and introduces significant steric hindrance compared to methylthio. This may enhance metabolic stability in drug design .
- Halogenated Derivatives : Bromo-substituted analogs (e.g., ethyl 2-(4-bromophenyl)-2-oxoacetate) exhibit higher polarity and are intermediates in anticancer compounds (IC₅₀: 0.09–0.65 μM) .
Biological Activity
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a cyclopropylthio group attached to a phenyl ring. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C13H14O3S
- Molecular Weight: 250.31 g/mol
- CAS Number: 745052-94-2
The compound features a keto group and an ester functional group, which may influence its biological interactions and pharmacokinetics .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropylthio moiety can facilitate binding to active sites of enzymes, potentially leading to inhibition or modulation of their activity. The keto and ester groups may further enhance binding affinity and specificity towards biological targets .
Potential Mechanisms
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance.
- Receptor Modulation: It can interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
Anticancer Potential
Preliminary studies suggest that this compound possesses anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating a potential role as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, highlighting its potential as a novel antimicrobial agent .
Study 2: Anti-inflammatory Activity
In a controlled animal study, the compound was administered to mice subjected to induced inflammation. Results showed a marked decrease in edema and inflammatory markers compared to the control group, suggesting its efficacy as an anti-inflammatory agent .
Study 3: Anticancer Properties
Research published in a peer-reviewed journal reported that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-methylthio)phenyl)-2-oxoacetate | Methylthio group | Moderate antimicrobial activity |
| Ethyl 2-(4-ethylthio)phenyl)-2-oxoacetate | Ethylthio group | Limited anti-inflammatory effects |
| Ethyl 2-(4-cyclopropylthio)phenyl)-2-oxoacetate | Cyclopropylthio group | Strong antimicrobial and anti-inflammatory effects |
This compound stands out due to its unique cyclopropylthio group, which enhances its biological activity compared to structurally similar compounds .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate, and how are reaction conditions optimized?
The compound can be synthesized via α-ketoester formation using General Procedure II, which involves cyclopropane thiol derivatives and aryl halides under palladium or copper catalysis. For example, cyclopropylthio groups are introduced via nucleophilic substitution or coupling reactions. Reaction optimization includes controlling temperature (-20°C to 90°C), solvent selection (dichloromethane, hexane/ethyl acetate mixtures), and purification via flash chromatography (FC) to isolate intermediates. Yield improvements often require stoichiometric adjustments of catalysts like copper(I) iodide and ligands such as N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be observed?
- 1H NMR : Look for signals corresponding to the cyclopropylthio group (δ ~1.0–1.5 ppm for cyclopropyl protons) and the α-ketoester carbonyl (δ ~3.8–4.3 ppm for ethyl ester protons).
- IR : Strong absorption bands at ~1700–1750 cm⁻¹ confirm the α-ketoester carbonyl group.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+Na]⁺) validate the molecular weight. Cross-referencing with X-ray crystallography (for solid-state conformation) and elemental analysis ensures structural accuracy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in resolving structural ambiguities of α-ketoester derivatives?
Density Functional Theory (DFT) calculations predict molecular electrostatic potential (MEP) surfaces to identify electrophilic/nucleophilic sites, aiding in understanding reactivity. For example, Hirshfeld surface analysis and Bader’s quantum theory of atoms-in-molecules (QTAIM) can rationalize intermolecular interactions (e.g., O···π-hole tetrel bonds) observed in X-ray structures. Discrepancies between experimental and theoretical NMR shifts are resolved by optimizing DFT-generated geometries and comparing them with crystallographic data .
Q. What strategies are employed to modify the cyclopropylthio moiety to study structure-activity relationships (SAR) in related compounds?
- Substituent Variation : Replace cyclopropylthio with methylthio or cyclohexylthio groups to assess steric/electronic effects on bioactivity (e.g., CB2 receptor binding in tricyclic pyrazoles) .
- Functionalization : Introduce electron-withdrawing groups (e.g., halogens) to the phenyl ring via Ullmann or Buchwald-Hartwig coupling. Monitor changes in reactivity using kinetic studies or Hammett plots .
- Protecting Groups : Use Boc (tert-butoxycarbonyl) to stabilize reactive amines during synthesis, followed by deprotection under acidic conditions .
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts in this compound derivatives?
- Solvent Effects : Simulate NMR shifts using polarizable continuum models (PCM) to account for solvent interactions.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.
- Cross-Validation : Compare experimental solid-state NMR or X-ray-derived geometries with DFT-optimized structures to isolate sources of error (e.g., crystal packing vs. solution dynamics) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for α-ketoesters in polar vs. nonpolar solvents?
Contradictions often arise from impurities or polymorphic forms. For example, Ethyl 2-(3-methyl-4-(methylthio)phenyl)-2-oxoacetate may exhibit variable solubility due to residual solvents from FC purification. Validate purity via HPLC (>95%) and test solubility under controlled conditions (e.g., 25°C in ethanol vs. ethyl acetate). Thermogravimetric analysis (TGA) can detect solvent residues affecting solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
